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Introduction
Pik-75 is a potent and selective small molecule inhibitor with significant utility in the field of

inflammation research. Primarily known as a preferential inhibitor of the p110α and p110γ

isoforms of phosphoinositide 3-kinase (PI3K), it serves as a critical tool for dissecting the roles

of these specific isoforms in inflammatory signaling cascades.[1][2] Its ability to modulate key

pathways involved in the production of pro-inflammatory mediators makes it a valuable

compound for investigating the pathophysiology of inflammatory diseases and for the

preclinical assessment of novel therapeutic strategies. This guide provides an in-depth

overview of Pik-75, including its mechanism of action, impact on signaling pathways,

quantitative data, and detailed experimental protocols.

Core Mechanism of Action
Pik-75 exerts its biological effects primarily by inhibiting the activity of Class IA PI3Ks, with a

strong preference for the p110α isoform and a notable activity against the p110γ isoform.[1][3]

It also demonstrates potent inhibition of DNA-dependent protein kinase (DNA-PK).[4][5]

Mechanistically, Pik-75 acts as a noncompetitive inhibitor with respect to ATP and a competitive

inhibitor with respect to the lipid substrate, phosphatidylinositol (PI), for p110α.[4] This dual-

specificity allows researchers to probe the distinct and overlapping roles of these kinases in

cellular processes relevant to inflammation.
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Quantitative Data: Inhibitory Profile of Pik-75
The inhibitory activity of Pik-75 has been quantified against various kinases. The half-maximal

inhibitory concentrations (IC50) highlight its selectivity profile.

Target Kinase IC50 (nM) Reference

PI3K p110α 5.8 [4][5]

PI3K p110γ 76 [4][5]

PI3K p110δ 510 [4][5]

PI3K p110β 1300 (1.3 µM) [4][5]

DNA-PK 2 [4][5]

mTORC1 ~1000 (~1 µM) [5]

hsVPS34 2600 (2.6 µM) [5]

ATM 2300 (2.3 µM) [5]

Modulation of Inflammatory Signaling Pathways
The anti-inflammatory properties of Pik-75 are predominantly mediated through its inhibition of

the PI3K/Akt signaling pathway, a central regulator of immune cell function and inflammatory

gene expression.

The PI3K/Akt/NF-κB Signaling Cascade
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate receptors that recruit and

activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to

generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger,

recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein

Kinase B), to the cell membrane where it is phosphorylated and activated.

Activated Akt, in turn, phosphorylates and activates IκB kinase (IKK). IKK then phosphorylates

the inhibitor of κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation.

The degradation of IκB releases the nuclear factor kappa-light-chain-enhancer of activated B
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cells (NF-κB) transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF-κB

binds to the promoter regions of target genes, driving the expression of a wide array of pro-

inflammatory mediators.[1][3]

Pik-75 intervenes at the initial step of this cascade by inhibiting PI3K, thereby preventing the

formation of PIP3. This leads to a dramatic suppression of downstream events, including Akt

phosphorylation, IKK activation, and ultimately, NF-κB transcription.[1][3]
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Pik-75 inhibits the PI3K/Akt/NF-κB signaling pathway.
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Downstream Consequences of PI3K Inhibition
By suppressing the NF-κB pathway, Pik-75 effectively reduces the production and expression

of multiple inflammatory molecules:

Pro-inflammatory Cytokines: Potently inhibits the production of Tumor Necrosis Factor-alpha

(TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[1][3][6][7]

Endothelial Adhesion Molecules: Diminishes the induced expression of E-selectin,

Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-

1) on endothelial cells.[1][3] This reduction impairs the ability of leukocytes to adhere to the

endothelium, a critical step in the inflammatory response.

Cellular Adhesion: Blocks the adhesion of monocytes to endothelial cells.[1][3]

Experimental Protocols and Methodologies
Pik-75 has been successfully employed in a variety of in vitro and in vivo models of

inflammation. The following sections provide detailed methodologies for key experiments.

In Vitro Assays
This assay assesses the ability of Pik-75 to inhibit the production of TNF-α and IL-6 from

primary human monocytes stimulated with LPS.

Cell Isolation: Isolate human peripheral blood monocytes (PBMCs) from fresh heparinized

blood using Ficoll-Paque density gradient centrifugation.

Cell Culture: Resuspend monocytes in RPMI 1640 medium supplemented with 10% Fetal

Bovine Serum (FBS) and antibiotics.

Pik-75 Treatment: Pre-treat monocytes with varying concentrations of Pik-75 (e.g., 0.01 µM

to 10 µM) or vehicle control (e.g., 0.5% DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

LPS Stimulation: Challenge the cells with an optimal concentration of LPS (e.g., 100 ng/mL)

for 5 hours.[1]

Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatants.
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Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants

using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the

manufacturer's instructions.[1]

This method is used to confirm that Pik-75 inhibits the PI3K pathway by measuring the

phosphorylation status of its downstream target, Akt.

Cell Culture and Treatment: Culture an appropriate cell line (e.g., feline esophageal epithelial

cells, HeLa cells) to 70-80% confluency. Serum-starve the cells for 4-6 hours.[6]

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Pik-75 (e.g., 0.1,

0.5, 1, 5 µM) for 1 hour.[6]

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 300 µM hydrogen peroxide

for 6 hours, or insulin) to induce Akt phosphorylation.[6]

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room

temperature.

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-

Akt Ser473) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-

actin) to ensure equal protein loading.
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General workflow for in vitro analysis of Pik-75 activity.

In Vivo Models
This model evaluates the efficacy of Pik-75 in a systemic acute inflammation setting.

Animals: Use male BALB/c mice (6-8 weeks old).

Pik-75 Administration: Administer Pik-75 orally by gavage at doses of 1, 10, 25, and 50

mg/kg. The vehicle can be a suspension in carboxymethylcellulose (CMC).[1]

LPS Challenge: One hour after Pik-75 administration, inject mice intraperitoneally with a

sub-lethal dose of LPS (e.g., 1 µg/g body weight).[8]

Blood Collection: At a specified time post-LPS injection (e.g., 3 hours), collect blood via

cardiac puncture or retro-orbital bleeding.[8]

Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α

and IL-6 by ELISA.

This is a widely used model for inflammatory bowel disease (IBD) to assess the therapeutic

potential of anti-inflammatory compounds.
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Animals: Use C57BL/6 mice.

Induction of Colitis: Provide mice with drinking water containing 2.5-5% (w/v) DSS for 5-7

consecutive days to induce acute colitis.[9]

Therapeutic Regimen: Once colitis is established (e.g., from day 3 or 5), administer Pik-75
orally daily at an effective dose determined from acute models.[1]

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence

of blood in the feces to calculate a Disease Activity Index (DAI).

Endpoint Analysis: At the end of the study (e.g., day 7-10), euthanize the mice.

Measure the length of the colon (colon shortening is a marker of inflammation).

Collect colon tissue for histological analysis (H&E staining) to score for inflammation

severity and tissue damage.

Prepare colon tissue homogenates to measure myeloperoxidase (MPO) activity, an

indicator of neutrophil infiltration.
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General workflow for in vivo analysis of Pik-75 efficacy.

Conclusion
Pik-75 is a powerful research tool for investigating inflammation. Its preferential inhibition of

PI3K p110α and p110γ allows for the targeted interrogation of the PI3K/Akt/NF-κB signaling

axis. By suppressing the production of key pro-inflammatory cytokines and adhesion

molecules, Pik-75 has demonstrated significant anti-inflammatory potential in both cellular and
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animal models. The detailed protocols and quantitative data presented in this guide provide a

solid foundation for researchers and drug development professionals to effectively utilize Pik-
75 in their studies to further unravel the complexities of inflammatory diseases and explore

novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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